molecular formula C11H16ClNO B1144518 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 17537-86-9

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B1144518
CAS No.: 17537-86-9
M. Wt: 213.705
InChI Key: KOAFDAMJTMINMX-UHFFFAOYSA-N
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Description

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It belongs to the class of benzazepines, which are known for their diverse pharmacological properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with muscarinic receptors, particularly the M3 receptors, which are involved in various physiological processes . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of histone H3, which is a crucial process in gene expression regulation . Additionally, its interaction with muscarinic receptors can lead to changes in intracellular calcium levels, impacting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the 5HT2C receptor, which is involved in neurotransmission and various physiological responses . The compound’s binding to this receptor can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, chronic daily treatment with similar compounds has shown reductions in food intake and body weight gain in rats maintained on a high-fat diet . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and safety profile, making it essential to understand these pathways for its potential therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize its delivery and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interaction with cellular components and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxybenzylamine.

    Cyclization: The precursor undergoes cyclization to form the benzazepine ring structure. This step often involves the use of a cyclizing agent under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The methoxy group or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is used in studies related to its biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream effects.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
  • 8-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
  • 8-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Uniqueness

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10;/h5-6,8,12H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAFDAMJTMINMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849417
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-43-4, 17537-86-9
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
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